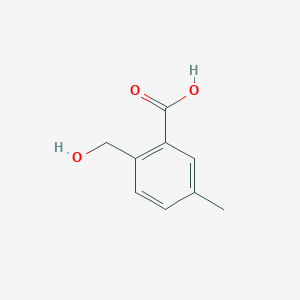

2-(Hydroxymethyl)-5-methylbenzoic acid

Description

2-(Hydroxymethyl)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxymethyl (-CH₂OH) group at position 2 and a methyl (-CH₃) group at position 5 on the aromatic ring. This structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxymethyl group and moderate acidity influenced by the electron-donating methyl substituent. The compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its functional groups, which enable diverse reactivity and derivatization pathways .

Properties

CAS No. |

72985-22-9 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-methylbenzoic acid |

InChI |

InChI=1S/C9H10O3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |

InChI Key |

CVFHJTNQTAYJBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

5-Hydroxy-2-methylbenzoic Acid

- Structure : Features a hydroxyl (-OH) group at position 5 and a methyl group at position 2.

- Key Differences : Lacks the hydroxymethyl group, leading to reduced polarity and lower solubility in water compared to 2-(hydroxymethyl)-5-methylbenzoic acid. The hydroxyl group increases acidity (pKa ~2.8) compared to the hydroxymethyl variant (pKa ~4.2) due to stronger electron-withdrawing effects .

- Applications : Used as a precursor in dye synthesis and pharmaceutical intermediates .

2-[Carboxy(phenyl)methyl]-5-methylbenzoic Acid (Compound 10d)

- Structure : Contains a carboxy(phenyl)methyl (-CH(C₆H₅)COOH) group at position 2 and a methyl group at position 5.

- Key Differences : The bulky phenyl substituent enhances lipophilicity, making it less water-soluble but more suitable for hydrophobic interactions in catalysis or drug design. The carboxylic acid group increases acidity (pKa ~2.5) .

Benzoic Acid, 2-(2,6-dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl ester

- Structure : Complex derivative with a hydroxymethyl group at position 5, a dihydroxybenzoyl group, and esterification at position 2.

- Key Differences : The esterification and additional hydroxyl groups significantly reduce acidity (pKa ~5.5) and increase molecular weight, altering biodistribution and metabolic stability.

- Applications : Isolated from Antarctic fungi, studied for antimicrobial and cytotoxic activities .

Physicochemical Properties

Reactivity and Functionalization

- This compound :

- 5-Hydroxy-2-methylbenzoic Acid :

- The hydroxyl group facilitates electrophilic substitution (e.g., sulfonation, nitration) but limits reductive pathways due to aromatic stability .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-(Hydroxymethyl)-5-methylbenzoic acid?

Synthesis optimization should focus on functional group compatibility and regioselectivity. For benzoic acid derivatives, acetylation or hydroxymethylation of precursor molecules (e.g., 5-methylsalicylic acid) via Friedel-Crafts alkylation or nucleophilic substitution can be explored . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) must be systematically varied. For example, using anhydrous conditions with Lewis acids like AlCl₃ may improve hydroxymethylation efficiency . Monitor reaction progress via TLC or HPLC, and validate purity using melting point analysis and NMR spectroscopy .

Q. How can researchers ensure the purity of this compound during isolation?

Post-synthesis purification often involves recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). For acidic compounds, acid-base extraction is effective: dissolve the crude product in NaOH, wash with organic solvents to remove non-acidic impurities, then re-acidify with HCl to precipitate the pure compound . Confirm purity via HPLC (≥95% peak area) and FT-IR to verify the absence of hydroxyl or carboxylic acid contaminants .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent positions (e.g., hydroxymethyl at C2 and methyl at C5) via coupling patterns and chemical shifts. The carboxylic acid proton typically appears as a broad singlet (δ 10–13 ppm), while aromatic protons show splitting consistent with substitution patterns .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), carboxylic acid (2500–3300 cm⁻¹, broad), and aromatic C=C (1450–1600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and fragmentation patterns to rule out side products .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization. Molecular docking studies assess potential bioactivity by simulating interactions with target enzymes (e.g., cyclooxygenase or acetylcholinesterase). Compare results with structurally similar compounds, such as 2-fluoro-5-formyl-3-methylbenzoic acid, to identify substituents that enhance binding affinity . Validate predictions via synthesis and in vitro assays.

Q. What strategies resolve contradictions in solubility data for this compound across studies?

Discrepancies in solubility may arise from differences in solvent polarity, temperature, or measurement techniques (e.g., gravimetric vs. spectroscopic methods). Replicate experiments under standardized conditions (e.g., 25°C in water, ethanol, DMSO) and cross-reference with IUPAC-NIST solubility datasets for analogous compounds like 2-hydroxy-5-methylbenzoic acid . Use Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .

Q. How can researchers investigate the compound’s reactivity in biological systems?

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation of the hydroxymethyl group. Monitor degradation via LC-MS .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Compare IC₅₀ values with structurally related inhibitors, such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives .

- Reactive Oxygen Species (ROS) Scavenging : Use DPPH or ABTS assays to evaluate antioxidant potential, leveraging the phenolic hydroxyl group’s redox activity .

Q. What advanced techniques quantify trace impurities in this compound samples?

- UHPLC-MS/MS : Detect sub-ppm levels of synthetic byproducts (e.g., unreacted precursors or dimerization products) using multiple reaction monitoring (MRM) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and identify polymorphic forms affecting bioavailability .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to ensure stability under storage conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.